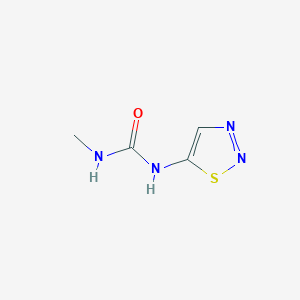

N-Methyl-N'-1,2,3-thiadiazol-5-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-N'-1,2,3-thiadiazol-5-ylurea is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Anti-Senescence and Stress Regulation in Plants

N-Methyl-N'-1,2,3-thiadiazol-5-ylurea derivatives have been identified as effective agents for delaying senescence in plants. They function by inhibiting oxidative stress and membrane lipid peroxidation, which are critical factors in plant aging. The use of these compounds has shown significant potential in enhancing the longevity of plant tissues, particularly in crops like cereals (wheat, barley) and fruits (apples, strawberries) .

1.2 Yield Improvement

The application of this compound has been linked to increased crop yields without the adverse effects typically associated with other antisenescent compounds. For instance, studies have demonstrated that these derivatives do not inhibit root growth, making them suitable for various agricultural applications .

Table 1: Comparative Effects of this compound on Plant Growth

| Compound | Effect on Root Growth | Anti-Senescence Activity | Crop Yield Improvement |

|---|---|---|---|

| This compound | Minimal | High | Significant |

| Thidiazuron (TDZ) | Inhibitory | Moderate | Moderate |

Pharmaceutical Applications

2.1 Antibacterial Properties

Research indicates that derivatives of this compound exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain cephalosporin derivatives containing the thiadiazol moiety have demonstrated effective in vitro activity against Staphylococcus aureus . This suggests potential applications in developing new antibiotics.

Case Study: Cephalosporin Derivatives

A study synthesized several 3-[(1,2,3-thiadiazol-5-ylthio)methyl]cephalosporins and evaluated their antibacterial efficacy. The results showed that some compounds were effective at low doses both in vitro and in vivo . This highlights the potential of thiadiazol-based compounds in antibiotic development.

Analyse Des Réactions Chimiques

Hydrolysis of the Urea Moiety

The urea bridge (-N(C=O)N-) undergoes hydrolysis under acidic or basic conditions. In aqueous acidic media, the compound decomposes into methylamine and 1,2,3-thiadiazol-5-ylamine, while basic conditions yield ammonia derivatives.

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole ring exhibits electrophilic substitution and ring-opening reactions:

-

Ring-Opening with Strong Bases : Reaction with organolithium reagents (e.g., methyllithium) cleaves the ring, releasing nitrogen and forming alkynethiolates. Subsequent alkylation yields thioethers .

-

Electrophilic Substitution : The electron-deficient thiadiazole ring undergoes nitration or halogenation at the 4-position, though steric hindrance from the urea group may limit reactivity .

Example Reaction:

EVT-513994+MeLi→LiS-C≡C-R+N2↑→RS-C≡C-Me (after alkylation)

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in dipolar cycloadditions. For instance, nitrilimines generated in situ react with the C=S bond of thioureas to form fused heterocycles (e.g., pyrimido-triazolo-pyrimidines) .

| Reagent | Product | Yield |

|---|---|---|

| Ethyl 2-chloroacetate | Pyrimido-triazolo-pyrimidine derivatives | 60–75% |

Functionalization at the Urea Group

The urea’s NH groups can undergo alkylation or acylation, though the N-methyl group limits reactivity at one site. Key reactions include:

-

N-Acylation : Reaction with acyl chlorides forms stable acylurea derivatives.

-

Cross-Coupling : Palladium-catalyzed coupling with aryl halides modifies the thiadiazole moiety .

Example:

EVT-513994+AcCl→N-Acetyl-N’-methyl-N’-thiadiazolylurea

Biological Conjugation Reactions

In plant systems, analogous compounds like thidiazuron (TDZ) undergo hydroxylation and glucosylation. While EVT-513994’s methyl group may reduce metabolic conjugation compared to TDZ’s phenyl group, in vitro studies suggest potential O-glucosylation at the thiadiazole ring .

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or prolonged heat (>150°C), forming sulfonic acid derivatives and nitrogen oxides .

| Stress Condition | Degradation Products |

|---|---|

| UV Light | Sulfonic acids + NO_x |

| Thermal Decomposition | Methyl isocyanate + NH_3 + S |

Comparative Reactivity with Analogues

EVT-513994’s reactivity differs from the phenyl-substituted TDZ:

| Feature | EVT-513994 | Thidiazuron (TDZ) |

|---|---|---|

| Urea Substituent | N-Methyl | N-Phenyl |

| Hydrolysis Rate | Faster (due to less steric bulk) | Slower |

| Glucosylation Potential | Low | High (via phenyl hydroxylation) |

Key Research Findings:

-

Patent Insights : Substituted thiadiazolyl-urea derivatives show enhanced anti-senescence activity in plants, achieved through functionalization at the thiadiazole’s 4-position .

-

Mechanistic Studies : The thiadiazole ring’s mesoionic character facilitates unique reactivity pathways, including zwitterionic intermediates during alkylation .

Propriétés

Numéro CAS |

51707-62-1 |

|---|---|

Formule moléculaire |

C4H6N4OS |

Poids moléculaire |

158.18 g/mol |

Nom IUPAC |

1-methyl-3-(thiadiazol-5-yl)urea |

InChI |

InChI=1S/C4H6N4OS/c1-5-4(9)7-3-2-6-8-10-3/h2H,1H3,(H2,5,7,9) |

Clé InChI |

WPLACKGYQTURBS-UHFFFAOYSA-N |

SMILES |

CNC(=O)NC1=CN=NS1 |

SMILES canonique |

CNC(=O)NC1=CN=NS1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.